N-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)acrylamide
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Overview
Description
Synthesis Analysis
The synthesis of related acrylamide derivatives involves intricate chemical processes that result in the formation of compounds with specific functional groups and structural configurations. For instance, the synthesis of N-(4-nitrophenyl)Acrylamide and its characterization, both experimentally and theoretically, through techniques like Fourier Transform Infrared, Nuclear Magnetic Resonance, and Density Functional Theory, exemplifies the complexity and precision required in chemical synthesis processes (Tanış, Çankaya, & Yalçın, 2019).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to N-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)acrylamide reveals detailed insights into their geometric configurations, bond lengths, angles, and electronic structures. The use of X-ray crystallography, as in the study of E and Z isomers of related compounds, provides critical data on the spatial arrangement of atoms, contributing to a deeper understanding of their molecular structure and stability (Shinkre et al., 2008).
Chemical Reactions and Properties
The chemical reactions and properties of acrylamide derivatives are influenced by their functional groups and molecular structure. Research on the reactivity and polymerization of such compounds, including the radical homopolymerization of N-(4-iodo-1,3-diphenylbutyl) acrylamide, highlights the factors affecting their chemical behavior and potential applications in material science and biochemistry (Huang et al., 2019).
Physical Properties Analysis
The physical properties of N-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)acrylamide and related compounds, such as solubility, melting points, and thermal stability, are essential for understanding their behavior under different conditions. Studies on the physical properties of similar compounds, including their thermal and solubility characteristics, provide valuable information for their practical application and handling (Jeong, Kobayashi, Kakimoto, & Imai, 1994).
Chemical Properties Analysis
Exploring the chemical properties of N-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)acrylamide involves examining its reactivity, stability, and interactions with other substances. Studies on the synthesis, structural characterization, and enzyme inhibition studies of related compounds provide insights into their chemical behavior, reactivity patterns, and potential as inhibitors or catalysts in chemical reactions (Abbasi et al., 2013).
properties
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-14-7-8-15(16(11-14)24-2)18-17(20)9-6-12-4-3-5-13(10-12)19(21)22/h3-11H,1-2H3,(H,18,20)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPRLZMSCNNWQP-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide |
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